molecular formula C16H22N2O4 B248190 N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

Cat. No. B248190
M. Wt: 306.36 g/mol
InChI Key: UGBAZHHPSBYSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide, also known as BDP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BDP has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is not fully understood. However, it has been proposed that this compound acts as an inhibitor of certain proteins, including Hsp90 and Cdc37. By inhibiting these proteins, this compound can modulate various biological processes, such as cell growth, inflammation, and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to modulate the immune system by regulating the activity of immune cells such as T cells and dendritic cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide in lab experiments is its specificity. This compound has been found to selectively inhibit certain proteins, making it a valuable tool for studying the role of these proteins in various biological processes. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research studies.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, this compound has been found to have low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the use of N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide in scientific research. One potential application is in the development of new cancer therapies. This compound has been shown to inhibit the growth of cancer cells, making it a promising candidate for further research in this area. Additionally, this compound could be used to study the role of other proteins in various biological processes, which could lead to the development of new treatments for a range of diseases.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has shown promise in various scientific research applications. This compound has been found to exhibit unique biochemical and physiological effects, making it a valuable tool for studying the role of certain proteins in various biological processes. While there are some limitations associated with the use of this compound in lab experiments, its specificity and ease of synthesis make it a valuable compound for future research.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide involves the reaction between 3-(2,6-dimethylmorpholin-4-yl)propanoic acid and 1,3-benzodioxole-5-carbonyl chloride in the presence of a base. The reaction yields this compound as a white solid, which is then purified using column chromatography. The purity of the compound can be determined using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has been found to exhibit various biological activities, making it a promising candidate for scientific research. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. This compound has also been used as a tool to study the role of certain proteins in various biological processes. For example, this compound has been used to investigate the role of the protein Hsp90 in cancer cells. This compound has also been used to study the role of the protein Cdc37 in the regulation of protein kinases.

properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

InChI

InChI=1S/C16H22N2O4/c1-11-8-18(9-12(2)22-11)6-5-16(19)17-13-3-4-14-15(7-13)21-10-20-14/h3-4,7,11-12H,5-6,8-10H2,1-2H3,(H,17,19)

InChI Key

UGBAZHHPSBYSGZ-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC3=C(C=C2)OCO3

Canonical SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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